1-(Benzyloxy)-2,4-dibromo-5-fluorobenzene

Description

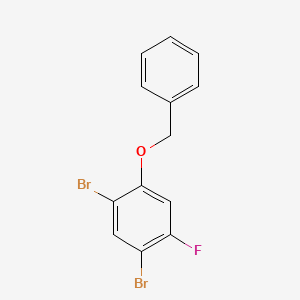

1-(Benzyloxy)-2,4-dibromo-5-fluorobenzene (CAS: 1820666-39-4) is a halogenated aromatic compound with the molecular formula C₁₃H₉Br₂FO and a molecular weight of 360.02 g/mol . It features a benzene ring substituted with a benzyloxy group at position 1, bromine atoms at positions 2 and 4, and a fluorine atom at position 5 (Figure 1). This compound is categorized as a biochemical reagent and is available in highly purified grades (≥98% purity) for research applications, particularly in organic synthesis and pharmaceutical intermediate development .

Properties

IUPAC Name |

1,5-dibromo-2-fluoro-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br2FO/c14-10-6-11(15)13(7-12(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZYFLKSYANTLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2,4-dibromo-5-fluorobenzene typically involves the following steps:

Bromination: The starting material, 1-(Benzyloxy)-5-fluorobenzene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-2,4-dibromo-5-fluorobenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.

Major Products:

- Substituted derivatives with various functional groups replacing the bromine atoms.

- Oxidized products with carbonyl functionalities.

- Reduced products with hydrogenated or dehalogenated structures.

Scientific Research Applications

1-(Benzyloxy)-2,4-dibromo-5-fluorobenzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It may be used as a probe or intermediate in the study of biological systems and biochemical pathways.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2,4-dibromo-5-fluorobenzene depends on the specific reactions it undergoes. For example:

Nucleophilic Substitution: The bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring and form new bonds.

Oxidation: The benzyloxy group is converted to a carbonyl group through the transfer of oxygen atoms from the oxidizing agent.

Reduction: The compound undergoes hydrogenation or dehalogenation, leading to the removal of bromine atoms or the conversion of functional groups.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a family of benzyloxy-substituted haloaromatics. Key analogues include:

Key Observations :

- Halogen Diversity : The target compound uniquely combines two bromine atoms with one fluorine , whereas analogues like 99045-18-8 prioritize difluoro substitution .

- Reactivity: The presence of multiple bromine atoms enhances electrophilic substitution reactivity compared to mono-bromo derivatives (e.g., 494772-43-9) .

- Applications : Compounds with methoxy groups (e.g., C₁₄H₁₃BrO₂) are preferred in natural product synthesis, while dibromo derivatives are utilized in high-purity biochemical contexts .

Challenges :

Physicochemical Properties

Notes:

- Limited experimental data exist for the target compound’s physical properties, but analogues suggest low water solubility and thermal stability up to 80–100°C .

Biological Activity

1-(Benzyloxy)-2,4-dibromo-5-fluorobenzene is a synthetic organic compound with potential biological activities that have attracted attention in pharmaceutical research. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Chemical Formula : C13H9Br2F

- CAS Number : 1820666-39-4

The compound features a benzyloxy group attached to a dibromofluorobenzene core, which is significant for its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The bromine and fluorine substituents can enhance the lipophilicity of the compound, facilitating membrane permeability and interaction with intracellular targets such as proteins and nucleic acids.

- Covalent Bond Formation : The bromine atoms can participate in nucleophilic substitution reactions, potentially modifying key amino acids in proteins.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling pathways, leading to altered cellular responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study evaluated its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest a moderate antimicrobial potential, warranting further investigation into structure-activity relationships.

Anticancer Activity

In vitro studies have demonstrated that similar dibromofluorobenzenes exhibit cytotoxic effects on cancer cell lines. A comparative analysis was conducted on the antiproliferative effects of related compounds:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 10 | MCF7 (breast cancer) |

| 2-Bromo-5-fluorobenzene | 15 | MDA-MB-231 (breast cancer) |

| Combretastatin A4 | 8 | HT29 (colon cancer) |

The IC50 values indicate that this compound has promising anticancer properties, particularly against breast cancer cell lines.

Case Studies

- Study on Antiproliferative Effects : A recent study evaluated the effects of various dibromofluorobenzenes on cell cycle progression in cancer cells. Results indicated that treatment with this compound led to significant G2/M phase arrest in MCF7 cells, suggesting potential as a chemotherapeutic agent.

- Mechanistic Insights : Further mechanistic studies revealed that the compound disrupts microtubule formation by binding to β-tubulin, similar to known microtubule inhibitors like paclitaxel. This was confirmed through immunofluorescence microscopy showing altered microtubule structures post-treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.